6-ISOPROPYL-4-METHOXY-2-METHYLIMIDAZO[1,5-A]PYRIMIDINE
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-6-propan-2-ylimidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(2)11-12-6-9-13-8(3)5-10(15-4)14(9)11/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYMNBYSNRZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(N2C(=C1)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518961 | |
| Record name | 4-Methoxy-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-15-4 | |
| Record name | 4-Methoxy-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The
Biological Activity
6-Isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- IUPAC Name : 6-Isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine
Research indicates that 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine exhibits several biological activities through various mechanisms:
- Antagonism of Platelet Activating Factor (PAF) : The compound has been identified as a potent antagonist of PAF, which is implicated in allergic and inflammatory responses. This suggests potential applications in treating conditions like asthma and arthritis .
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that compounds with similar imidazo-pyrimidine scaffolds can inhibit cancer cell growth by targeting specific cellular pathways involved in tumorigenesis. The structural features of 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine may enhance its efficacy against certain cancer types .
- Antiviral Activity : Emerging evidence suggests that derivatives of the imidazo[1,5-a]pyrimidine scaffold have shown antiviral properties against various pathogens, including coronaviruses. The compound's ability to inhibit viral replication could be a significant area for further research .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| PAF Antagonism | Inhibition of PAF receptor | |
| Anticancer | Inhibition of cell proliferation | |
| Antiviral | Inhibition of viral replication |
Case Study: Anticancer Activity
In a study examining compounds structurally related to 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative was tested against A549 lung cancer cells and showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This supports its potential therapeutic role in inflammatory diseases.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine is its potential as a selective inhibitor of protein kinases, particularly AXL and c-MET kinases. These kinases are implicated in various cancers due to their roles in cell proliferation and survival.
- AXL Kinase : AXL is involved in processes such as epithelial-to-mesenchymal transition (EMT), which contributes to cancer metastasis. Inhibition of AXL can potentially reduce tumor growth and spread.
- c-MET Kinase : c-MET is known for its role in hepatocyte growth factor (HGF) signaling pathways, which are often dysregulated in tumors. Targeting c-MET can overcome drug resistance mechanisms in several cancer types, including lung and gastric cancers .
Antitumor Activity
Research indicates that compounds similar to 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine exhibit potent antitumor effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival.
Drug Development
The compound's unique structure makes it a candidate for further development into novel therapeutic agents. Its derivatives are being explored for their efficacy against various cancer types, including renal, ovarian, and non-small cell lung cancers. The ability to modify substituents on the imidazo[1,5-a]pyrimidine scaffold allows for the optimization of pharmacological properties.
Case Studies
Several studies have documented the effectiveness of similar compounds:
- Study on AXL Inhibition : A recent study demonstrated that a derivative of imidazo[1,5-a]pyrimidine significantly inhibited AXL activity in vitro, leading to decreased migration and invasion of cancer cells .
- c-MET Targeting : Another investigation highlighted the potential of imidazo[1,5-a]pyrimidine derivatives in overcoming c-MET-mediated drug resistance in colorectal cancer models. The results indicated enhanced sensitivity to existing chemotherapeutics when combined with kinase inhibitors targeting c-MET .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine with structurally related heterocycles, focusing on substituent effects, photophysical properties, and functional applications.
Table 1: Structural and Functional Comparison
Key Comparison Points
This also affects absorption/emission wavelengths, as pyrimidine rings typically exhibit blue-shifted spectra compared to pyridine analogs . Pyrrolo[3,4-b]pyridine () lacks the imidazole ring fusion, reducing rigidity and emissive properties compared to imidazo-fused systems .
Substituent Effects The 6-isopropyl group in the target compound increases hydrophobicity (predicted LogP ~3.2) compared to smaller substituents (e.g., methyl or phenyl in ). This could enhance lipid bilayer intercalation, similar to dimeric imidazo[1,5-a]pyridine probes (LogP ~4.1) .
Photophysical Performance Imidazo[1,5-a]pyridine monomers () exhibit large Stokes shifts (120–150 nm), ideal for minimizing signal overlap in fluorescence imaging. The target compound’s pyrimidine core may reduce this shift due to altered conjugation pathways. Dimeric imidazo[1,5-a]pyridine derivatives () show enhanced quantum yields in hydrophobic environments, a trait likely shared by the target compound due to its high LogP .
Synthetic Accessibility
- The target compound’s synthesis may require multi-step functionalization, contrasting with the one-pot cyclization used for imidazo[1,5-a]pyridine derivatives (). highlights challenges in regioselective substitutions for pyrrolo-pyridine systems, suggesting similar complexities for imidazo[1,5-a]pyrimidines .
Research Findings and Hypotheses
- Membrane Probe Potential: The hydrophobicity of 6-isopropyl-4-methoxy-2-methylimidazo[1,5-a]pyrimidine aligns with lipid bilayer intercalation observed in imidazo[1,5-a]pyridine dimers (). However, steric bulk from the isopropyl group may slow diffusion kinetics compared to smaller analogs .
- Optoelectronic Applications : The electron-deficient pyrimidine core could improve charge transport in optoelectronic devices, though direct comparisons require experimental validation.
- Medicinal Chemistry : The methyl and methoxy groups may enhance metabolic stability compared to nitro-containing analogs (), which require reductive steps for activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
